molecular formula C24H18ClFN2O2S B2702826 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole CAS No. 919707-23-6

2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2702826
CAS No.: 919707-23-6
M. Wt: 452.93
InChI Key: IHTHESNQIVNFQC-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes a chloro-fluorophenyl group, a dihydroimidazolyl group, and a xanthene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, including the formation of the dihydroimidazole ring and the introduction of the chloro-fluorophenyl and xanthene groups. Common synthetic routes may involve:

    Formation of the dihydroimidazole ring: This can be achieved through the condensation of appropriate amines and aldehydes under acidic or basic conditions.

    Introduction of the chloro-fluorophenyl group: This step may involve nucleophilic substitution reactions using chloro-fluorobenzyl halides.

    Attachment of the xanthene moiety: This can be accomplished through coupling reactions, such as Suzuki-Miyaura coupling, which utilizes palladium catalysts and boron reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chloro-fluorophenyl group can be reduced to the corresponding phenyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, palladium catalysts for coupling reactions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in catalysis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The chloro-fluorophenyl group may interact with enzymes or receptors, modulating their activity. The dihydroimidazole ring and xanthene moiety may contribute to the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • [2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-fluorophenyl)methanone
  • [2-[(2-chloro-6-fluorophenyl)methylthio]-4,5-dihydroimidazol-1-yl]-(2-furanyl)methanone

Uniqueness

Compared to similar compounds, 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole is unique due to the presence of the xanthene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications in research and industry.

Biological Activity

The compound 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole is a synthetic chemical with a complex structure that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H12ClFN2SC_{15}H_{12}ClFN_2S, and it features a unique combination of functional groups that may contribute to its biological effects. The structure includes a xanthene moiety, which is known for various pharmacological properties.

Biological Activity Overview

Research indicates that compounds containing similar structural motifs often exhibit significant biological activities, including:

  • Antiviral Activity : Compounds with chlorofluorophenyl groups have shown promise against viral infections, particularly HIV. Studies suggest that similar compounds can inhibit HIV-1 replication effectively, demonstrating the potential for this compound in antiviral therapy .
  • Antimicrobial Properties : The presence of sulfur and imidazole rings in the structure may enhance antimicrobial activity. Compounds with similar configurations have been reported to exhibit activity against various bacterial strains .
  • Anticancer Potential : The imidazole derivatives are frequently investigated for their anticancer properties. Preliminary studies suggest that modifications in the imidazole ring can lead to enhanced cytotoxicity against cancer cell lines .

Table 1: Summary of Biological Activities

Activity Effect Reference
AntiviralInhibition of HIV-1
AntimicrobialEffective against bacterial strains
AnticancerCytotoxic effects on cancer cells

Case Studies

  • Antiviral Efficacy Against HIV-1 :
    A study exploring the effects of structurally related compounds on HIV-1 showed that the introduction of a 2-chloro-6-fluorophenyl group significantly improved antiviral activity, with IC50 values in the low nanomolar range. This suggests that similar modifications in our compound could yield comparable results .
  • Antimicrobial Testing :
    In vitro tests demonstrated that compounds with sulfur-containing moieties exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The effectiveness was attributed to the disruption of bacterial cell membranes .
  • Cytotoxicity in Cancer Cells :
    Research involving derivatives of imidazole indicated that certain substitutions could lead to enhanced cytotoxicity in various cancer cell lines, including breast and lung cancer models. The mechanism was proposed to involve apoptosis induction and cell cycle arrest .

Properties

IUPAC Name

[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClFN2O2S/c25-18-8-5-9-19(26)17(18)14-31-24-27-12-13-28(24)23(29)22-15-6-1-3-10-20(15)30-21-11-4-2-7-16(21)22/h1-11,22H,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTHESNQIVNFQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=C(C=CC=C2Cl)F)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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